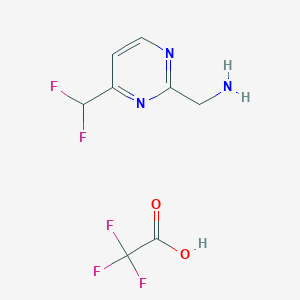
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a hexahydropyrimidine ring, an isopropyl group, and a carboxylic acid functional group. Its stereochemistry is defined by the (2R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted pyrimidine derivative. The key steps include:
Cyclization: Formation of the hexahydropyrimidine ring through cyclization reactions.
Functional Group Introduction: Introduction of the isopropyl group and carboxylic acid functional group using appropriate reagents and catalysts.
Stereoselective Synthesis: Ensuring the correct (2R,4S) stereochemistry through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining stringent quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hexahydropyrimidine ring to more oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the isopropyl group or carboxylic acid functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid: shares structural similarities with other hexahydropyrimidine derivatives.
Other chiral carboxylic acids: Compounds with similar stereochemistry and functional groups.
Uniqueness
- The unique (2R,4S) configuration of this compound imparts specific chemical and biological properties that distinguish it from other similar compounds.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility and significance.
Eigenschaften
Molekularformel |
C8H14N2O3 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(2R,4S)-6-oxo-2-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1 |
InChI-Schlüssel |
JEGURCZKABRGPO-CAHLUQPWSA-N |
Isomerische SMILES |
CC(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O |
Kanonische SMILES |
CC(C)C1NC(CC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
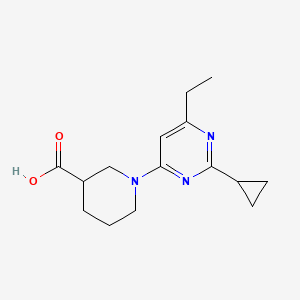
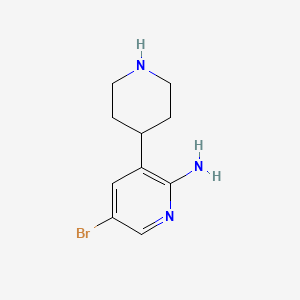
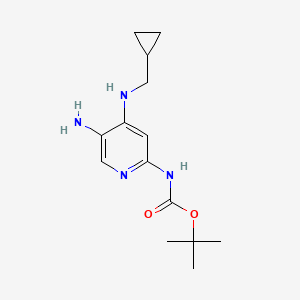
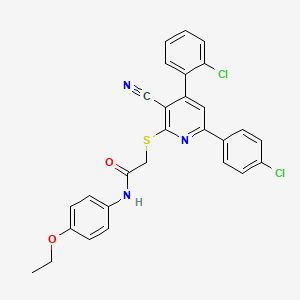

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
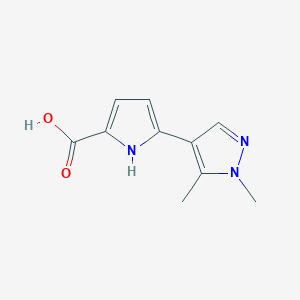
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)

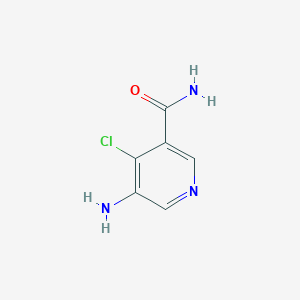
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)
